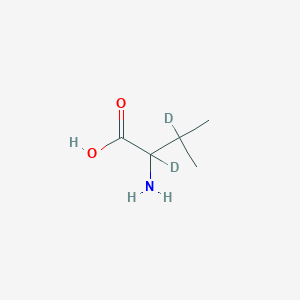

DL-Valine-2,3-D2

Descripción general

Descripción

DL-Valine-2,3-D2 (DLV-2,3-D2) is an important amino acid derivative that has been used in various scientific research applications. DLV-2,3-D2 is a synthetic derivative of the naturally occurring amino acid, valine. It has been used in a wide range of laboratory experiments, and has been shown to have numerous biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Industrial and Pharmaceutical Applications

DL-Valine, including its derivative DL-Valine-2,3-D2, has significant applications in industrial and pharmaceutical fields. It serves as an intermediate for synthesizing agricultural pesticides, semi-synthetic veterinary antibiotics, and pharmaceutical drugs. Notably, its derivatives have been utilized in clinical treatments, such as in penicillamine for immune-deficiency diseases and actinomycin D for antitumor therapy. Fluvalinate, a pyrethroid pesticide derived from d-valine, exhibits broad-spectrum insecticidal properties with low mammalian toxicity. Additionally, valnemulin, synthesized from d-valine, is a semi-synthetic antibiotic for animals. Moreover, d-valine plays a role in cell culture, particularly in selectively inhibiting fibroblast proliferation, making it an important tool in biomedical research (Chen et al., 2016).

Microbial Asymmetric Degradation

In the context of d-valine preparation from dl-valine, microbial asymmetric degradation presents a practical approach. The use of specific microorganisms, such as Candida maltosa, which shows selective degrading activity against dl-valine, enables the effective separation and isolation of d-valine. This microbial process offers a novel method for d-valine preparation, contributing to its industrial production and application (Zhang et al., 2015).

Radiochemistry and Imaging

DL-Valine-2,3-D2 also finds its use in radiochemistry, specifically in the synthesis of radiolabeled valine compounds. For instance, DL-[3-11C]Valine can be synthesized and further processed to obtain L-[3-11C]Valine, which is valuable in positron emission tomography (PET) imaging. Such radiolabeled amino acids are crucial in medical imaging and diagnostics, providing insights into metabolic processes and diseases (Antoni & Långström, 1987).

Biochemical Research

In biochemical research, DL-Valine-2,3-D2 serves as a critical tool. For example, its utilization in recovery correction techniques for NMR spectroscopy of perchloric acid extracts is essential. This approach corrects metabolite loss during extraction and minimizes inter-assay variance in quantitative NMR spectroscopy of brain tissue. Such techniques are invaluable in studying the effects of drugs like 5-fluorouracil on brain metabolism, thereby contributing to our understanding of drug-induced brain damage and other metabolic conditions (Nakagami et al., 2014).

Propiedades

IUPAC Name |

2-amino-2,3-dideuterio-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/i3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSNJWFQEVHDMF-NMQOAUCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(C)(C)C([2H])(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DL-Valine-2,3-D2 | |

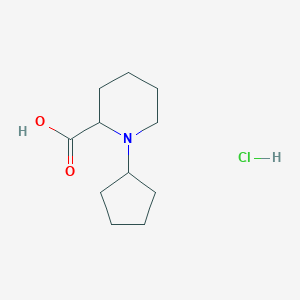

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

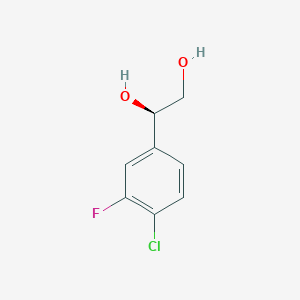

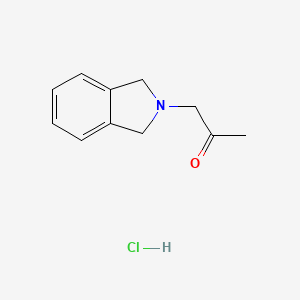

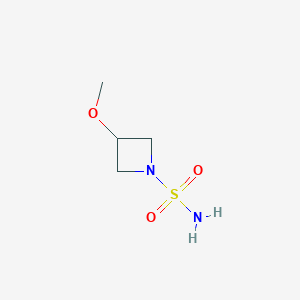

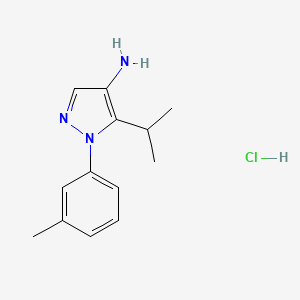

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-chloro-4-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B1433296.png)

![6-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine](/img/structure/B1433304.png)

![{1-Oxaspiro[4.5]decan-2-yl}methanamine hydrochloride](/img/structure/B1433309.png)